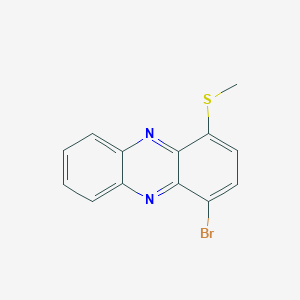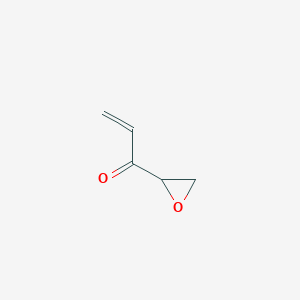![molecular formula C13H14O3 B14624868 2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- CAS No. 57052-86-5](/img/structure/B14624868.png)
2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is a heterocyclic compound that features a fused pyran and benzoxepin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of electrophilic reagents followed by nucleophilic reagents to form the desired ring structure . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antitumor activity may be due to its ability to inhibit certain enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
4H-Pyrano[3,2-h]quinoline: This compound shares a similar pyran ring but differs in the fused ring system.
7H-Pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: Another compound with a similar pyran ring but a different fused ring system.
Uniqueness
2H-Pyrano3,2-hbenzoxepin-6(7H)-one, 3,4,8,9-tetrahydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
57052-86-5 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
2,3,4,7,8,9-hexahydropyrano[3,2-h][1]benzoxepin-6-one |
InChI |
InChI=1S/C13H14O3/c14-11-4-2-6-16-13-8-12-9(7-10(11)13)3-1-5-15-12/h7-8H,1-6H2 |
InChIキー |
BAVXFDXXXPYVHL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C=C2OC1)OCCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

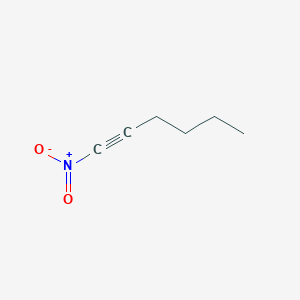

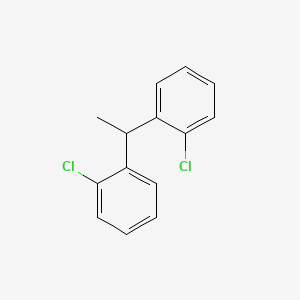


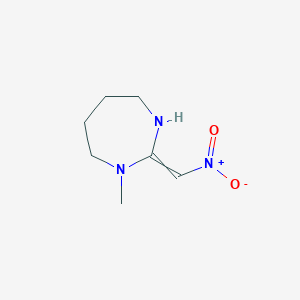


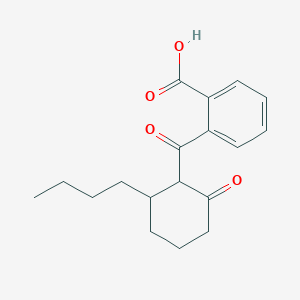
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
